molecular formula C20H22N2O4 B2759582 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide CAS No. 1103514-41-5

1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide

Cat. No.: B2759582
CAS No.: 1103514-41-5
M. Wt: 354.406
InChI Key: YUWIONLETGLGHQ-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, an acetyl group, and an indoline carboxamide structure. Indoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide typically involves multiple steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions using appropriate dimethoxybenzene derivatives.

    Acetylation: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate compound with methylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indoline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The indoline core can bind to various biological targets, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3,4-Dimethoxyphenyl)ethyl)-N-methylindoline-2-carboxamide
  • 1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide
  • 1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-3-carboxamide

Uniqueness

1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-21-20(24)16-12-14-6-4-5-7-15(14)22(16)19(23)11-13-8-9-17(25-2)18(10-13)26-3/h4-10,16H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWIONLETGLGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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